1-Bromohept-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

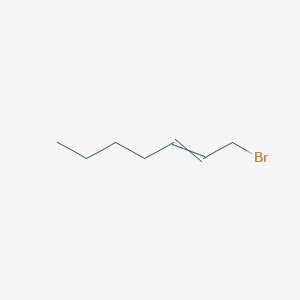

1-Bromohept-2-ene is a chemical compound with the molecular formula C7H13Br . It is used in synthetic chemistry as an alkylating agent .

Synthesis Analysis

The synthesis of 1-Bromohept-2-ene can be achieved through various methods. One approach could be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method could involve a 7-step procedure for the synthesis of enantiomerically pure compounds .Molecular Structure Analysis

The molecular structure of 1-Bromohept-2-ene can be analyzed using various techniques such as ChemSpider and MolView . These platforms provide a visual representation of the molecule, allowing for a detailed understanding of its structure.Chemical Reactions Analysis

The chemical reactions involving 1-Bromohept-2-ene are diverse. For instance, it can participate in electrophilic addition reactions with bromine and other halogens . It’s also worth noting that the reactions of 1-Bromohept-2-ene can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

1-Bromohept-2-ene has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 174.7±9.0 C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25 C .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Synthesis of 1,4-Diazabicyclo[4.1.0]hept-4-enes : The reaction of 2-bromoenones with N-unsubstituted 1,2-diamines, related to 1-Bromohept-2-ene, provides an accessible route to 1,4-diazabicyclo[4.1.0]hept-4-enes. This discovery contributes to a better understanding of multistep reaction mechanisms and the influence of starting material structures on reaction directions (Muzalevskiy et al., 2016).

Bromination Studies in Organic Compounds : Research on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene, has shed light on the role of neighboring group participation in rearrangements. This is crucial for understanding the formation mechanisms of isomers and the impact of substituents on rearrangement processes (Gültekin et al., 2008).

Formation of Bicyclic Heterocycles : The palladium-catalyzed domino cyclization of propargyl bromides, which relates to the bromine chemistry of compounds like 1-Bromohept-2-ene, enables the formation of 2,7-diazabicyclo[4.3.0]non-5-enes. This highlights the role of nucleophilic functional groups in controlling regioselectivity, essential for creating complex organic structures (Ohno et al., 2008).

Chemical Modification and Material Science

- Chemical Modification of Polymers : The chemical modification of commercially available 1,2-PB (polybutadiene), which involves bromination similar to 1-Bromohept-2-ene chemistry, leads to reactive intermediates used in various applications. This includes the creation of water-soluble brush polymers and polyelectrolyte copolymers, demonstrating the role of brominated compounds in advanced material science (Yuan et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromohept-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromohept-2-ene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)